1-(4-Isobutylbenzyl)piperidine-3-carbohydrazide
Overview
Description
1-(4-Isobutylbenzyl)piperidine-3-carbohydrazide (IBPC) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the piperidine family and has a molecular weight of 247.3 g/mol. IBPC is a colorless, odorless crystalline solid with a melting point of 148-150°C. Its chemical formula is C14H21N3O2. IBPC has been used in a variety of scientific research applications, including drug design, enzyme inhibition, and protein-ligand binding.
Scientific Research Applications
Enzyme Inhibition and Molecular Docking Studies
- Acetylcholinesterase and Butyrylcholinesterase Inhibition : N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, closely related to the compound , have been synthesized and tested for their inhibition activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These enzymes are crucial in the breakdown of acetylcholine and butyrylcholine, respectively, and their inhibition is a significant area of research in treating Alzheimer's disease and other neurological conditions. Molecular docking studies on these compounds have also been performed to understand their binding interactions with human AChE and BChE proteins (Khalid, Rehman, & Abbasi, 2014).
Biological Activities and Potential Applications
Antibacterial Properties : Another related compound, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, has been synthesized and screened for its antibacterial properties against both Gram-negative and Gram-positive bacteria. This research highlights the potential of such compounds in the development of new antibacterial agents (Khalid et al., 2016).
Anticancer Activity : Synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as anticancer agents has been conducted. The study aims to explore the potential of these derivatives in cancer treatment, reflecting the broader interest in piperidine derivatives in oncological research (Rehman et al., 2018).
Antitussive and Other Therapeutic Applications
- Antitussive Effects : Piperidine derivatives, including those with a cyano group in the four-position, have been identified to possess antitussive action. Such compounds are used in therapeutic compositions to produce antitussive effects in mammals (Haus, 1998).
properties
IUPAC Name |
1-[[4-(2-methylpropyl)phenyl]methyl]piperidine-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-13(2)10-14-5-7-15(8-6-14)11-20-9-3-4-16(12-20)17(21)19-18/h5-8,13,16H,3-4,9-12,18H2,1-2H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCIOIKAMQXVEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CN2CCCC(C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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